molecular formula C20H21NO3 B5025466 ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate

Cat. No.: B5025466
M. Wt: 323.4 g/mol
InChI Key: JMSWIOFHOLHGIL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-20(23)19-14(2)21(12-11-15-7-5-4-6-8-15)18-10-9-16(22)13-17(18)19/h4-10,13,22H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSWIOFHOLHGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functional Group Modifications:

    Final Assembly: The phenylethyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the phenylethyl group, which may affect its biological activity.

    2-Methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate: Lacks the hydroxy group, potentially altering its reactivity and interactions.

    5-Hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole: Lacks the carboxylate group, which may influence its solubility and chemical behavior.

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